molecular formula C16H12F3N3OS B2423540 7-methyl-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896323-81-2

7-methyl-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one

Cat. No.: B2423540
CAS No.: 896323-81-2
M. Wt: 351.35
InChI Key: LZNSYIUUOVGYLZ-UHFFFAOYSA-N
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Description

7-methyl-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a complex organic compound with a unique structure that makes it valuable in various scientific research fields.

Scientific Research Applications

7-methyl-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include trifluoromethylphenylboronic acid, methylthiol, and various catalysts such as palladium or copper .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

7-methyl-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethylphenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides .

Mechanism of Action

The mechanism of action of 7-methyl-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrido[1,2-a][1,3,5]triazin-4-one derivatives with different substituents, such as:

  • 7-Methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidine .
  • 2-Methyl-4-[[4-(trifluoromethyl)phenyl]-5-thiazolyl]methylthio]phenoxyacetic acid .

Uniqueness

What sets 7-methyl-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and development in various fields.

Properties

IUPAC Name

7-methyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N3OS/c1-10-2-7-13-20-14(21-15(23)22(13)8-10)24-9-11-3-5-12(6-4-11)16(17,18)19/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZNSYIUUOVGYLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=NC2=O)SCC3=CC=C(C=C3)C(F)(F)F)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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